molecular formula C20H18Si B098950 Triphenylvinylsilane CAS No. 18666-68-7

Triphenylvinylsilane

Cat. No.: B098950
CAS No.: 18666-68-7
M. Wt: 286.4 g/mol
InChI Key: OVOIHGSHJGMSMZ-UHFFFAOYSA-N
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Description

Triphenylvinylsilane, also known as ethenyltriphenylsilane, is an organosilicon compound with the molecular formula C20H18Si. It is characterized by a vinyl group attached to a silicon atom, which is further bonded to three phenyl groups. This compound is known for its unique chemical properties and applications in various fields, including organic synthesis and material science .

Scientific Research Applications

Triphenylvinylsilane has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a precursor for the synthesis of various organosilicon compounds.

    Material Science: Employed in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

    Catalysis: Acts as a ligand in transition metal-catalyzed reactions.

    Polymer Chemistry: Used in the synthesis of silicon-containing polymers with unique properties.

Safety and Hazards

Triphenylvinylsilane is moisture sensitive . It should be stored away from oxidizing agents, water/moisture, and heat, and under inert gas . The safety data sheet suggests avoiding contact with skin and eyes, and not to breathe dust .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triphenylvinylsilane can be synthesized through several methods. One common approach involves the reaction of triphenylchlorosilane with vinylmagnesium bromide in the presence of a catalyst. The reaction typically proceeds as follows: [ \text{Ph}_3\text{SiCl} + \text{CH}_2=\text{CHMgBr} \rightarrow \text{Ph}_3\text{SiCH=CH}_2 + \text{MgBrCl} ] This reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation under reduced pressure .

Chemical Reactions Analysis

Types of Reactions: Triphenylvinylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of triphenylvinylsilane involves its ability to participate in various chemical reactions due to the presence of the vinyl group and phenyl rings. The vinyl group can undergo addition reactions, while the phenyl rings can participate in electrophilic aromatic substitution. These reactions are facilitated by the silicon atom, which can stabilize reaction intermediates through hyperconjugation and other electronic effects .

Comparison with Similar Compounds

Uniqueness of Triphenylvinylsilane: this compound is unique due to the presence of three phenyl groups attached to the silicon atom. This structure imparts distinct electronic and steric properties, making it a valuable compound in various chemical reactions and applications. The phenyl groups provide stability and influence the reactivity of the vinyl group, making this compound a versatile reagent in organic synthesis .

Properties

IUPAC Name

ethenyl(triphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H18Si/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h2-17H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOIHGSHJGMSMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8066397
Record name Triphenylvinylsilane
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Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18666-68-7
Record name Triphenylvinylsilane
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Record name Vinyltriphenylsilane
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Record name Triphenylvinylsilane
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Record name Benzene, 1,1',1''-(ethenylsilylidyne)tris-
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Record name Triphenylvinylsilane
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Record name Triphenylvinylsilane
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Record name VINYLTRIPHENYLSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of Triphenylvinylsilane in materials science?

A1: this compound (TPVS) is primarily employed as a modifier in polymer chemistry. Research demonstrates its use in enhancing the properties of various polymers:

  • Porous Polymer Beads: TPVS plays a crucial role in controlling the porous structure of cross-linked poly(methyl methacrylate) beads []. Increasing TPVS concentration during synthesis leads to larger pore sizes, increased porosity, and higher weight swelling ratios, making these beads suitable for applications like filtration or drug delivery.
  • Water-Resistant Coatings: Incorporating TPVS into vinyl acetate-acrylic emulsion copolymers significantly improves their water resistance []. This makes these copolymers ideal for use as binders in weather-resistant emulsion paints, contributing to the durability and longevity of coatings.
  • Styrene-Butyl Acrylate Emulsion Copolymers: TPVS acts as a modifier in styrene-butyl acrylate emulsion copolymers [], influencing their thermal properties and morphology. These copolymers, with their high solid content, find applications as binders in emulsion paints.

Q2: How does the structure of this compound contribute to its function in these applications?

A2: The structure of TPVS features a reactive vinyl group alongside bulky, hydrophobic phenyl groups.

  • The phenyl groups contribute to the hydrophobicity of the resulting polymers [, ]. This explains the enhanced water resistance observed in TPVS-modified coatings. Furthermore, these bulky groups hinder chain packing, affecting the polymer's glass transition temperature and morphology.

Q3: Beyond polymers, are there other applications for this compound?

A3: Yes, TPVS is a versatile molecule with applications beyond polymer modification. For example:

  • Highly Fluorescent Materials: TPVS reacts with conjugated dibromoaromatics via the Heck reaction to produce blue-emitting organosilicon materials []. These materials exhibit high photoluminescent quantum yields, making them promising candidates for use in organic light-emitting diodes (OLEDs).
  • Precursor for Silicon Carbide Thin Films: TPVS serves as a single-source precursor for depositing nanocrystalline silicon carbide thin films using fluidized/packed bed chemical vapor deposition []. Its thermal properties, including vapor pressure and enthalpy of sublimation, make it suitable for this high-temperature application.

Q4: Have there been any studies on the reactivity of this compound in different chemical reactions?

A4: Yes, research has investigated the reactivity of TPVS in specific chemical transformations:

  • γ-Radiation-Catalyzed Addition: TPVS, unlike some other organovinylsilanes, remains unreactive under γ-radiation and doesn't participate in addition reactions with organosilicon hydrides [].
  • Addition of Sulfenyl Halides: TPVS reacts with arenesulfenyl chlorides, demonstrating its participation in electrophilic addition reactions []. The regioselectivity and stereochemistry of these additions can provide insights into the mechanistic aspects of these reactions.

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